molecular formula C20H19N3O3 B11182923 methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate

methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate

Cat. No.: B11182923
M. Wt: 349.4 g/mol
InChI Key: KCJBIQDGHMNEFW-UHFFFAOYSA-N
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Description

Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a benzylidene group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate typically involves multiple steps. One common method includes the condensation of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbaldehyde with benzylamine to form the corresponding Schiff base. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of amide or alcohol derivatives

Scientific Research Applications

Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the imine group can form reversible covalent bonds with nucleophilic residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate can be compared with similar compounds such as:

    Methyl 4-hydroxybenzoate: A simpler ester with antifungal properties.

    Benzylideneacetone: Contains a benzylidene group but lacks the pyrazole ring.

    Phenylhydrazine derivatives: Share the pyrazole ring but differ in functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-[4-(benzyliminomethyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H19N3O3/c1-26-19(24)12-18-17(14-21-13-15-8-4-2-5-9-15)20(25)23(22-18)16-10-6-3-7-11-16/h2-11,14,22H,12-13H2,1H3

InChI Key

KCJBIQDGHMNEFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CC=C3

Origin of Product

United States

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